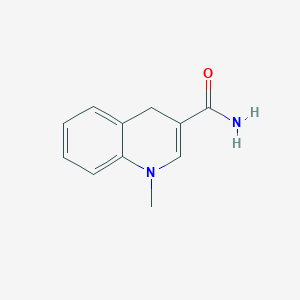

1-Methyl-1,4-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-1,4-dihydroquinoline-3-carboxamide is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are widely recognized for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,4-dihydroquinoline-3-carboxamide typically involves the reaction of 1-methyl-1,4-dihydroquinoline-3-carboxylate with an amine. This process can be challenging due to the loss of acidity and reactivity at the 3-carboxylate end when the quinoline ring nitrogen is substituted . efficient methodologies have been developed to overcome these challenges, resulting in high yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic methodologies that ensure high purity and yield. These methods often include multi-step reactions, one-pot syntheses, and metal-catalyzed reactions to achieve targeted modifications on the quinoline nucleus .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Introduction of various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-Methyl-1,4-dihydroquinoline-3-carboxamide has been explored for its potential in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex molecules.

Biology: Investigated for its role in modulating biological pathways.

Industry: Used in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tyrosine kinases or modulate cannabinoid receptors, leading to anti-proliferative and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

- 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives

- 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

- 2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives

Uniqueness: 1-Methyl-1,4-dihydroquinoline-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the N-1 position and the carboxamide group at the C-3 position contribute to its distinct reactivity and potential therapeutic applications .

Biological Activity

1-Methyl-1,4-dihydroquinoline-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinoline core, with a methyl group at the nitrogen position and a carboxamide functional group at the 3-position, contributing to its unique pharmacological properties. The molecular formula is C11H12N2O with a molecular weight of approximately 178.20 g/mol.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Effects : Studies have shown that derivatives of similar compounds can modulate inflammatory pathways, potentially interacting with enzymes and receptors involved in pain perception and inflammation .

- Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant toxicity against colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines .

- Antiviral Activity : In vitro studies suggest that compounds related to this compound can inhibit Hepatitis B virus replication, showcasing potential as antiviral agents .

The mechanism by which this compound exerts its biological effects often involves:

- Intercalation with DNA : Similar compounds have shown the ability to intercalate with DNA, leading to altered cellular responses.

- Interaction with Proteins : The compound can bind to various biological macromolecules, enhancing its pharmacological effects through hydrogen bonding and hydrophobic interactions .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. A comparison of structurally related compounds highlights differences in their biological profiles:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2,5-dimethylphenyl)-2-hydroxy-1-methyl-4-oxo... | Contains a phenyl substitution | Enhanced solubility and biological activity |

| 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide | Features a phenyl group at position 4 | Known for anti-inflammatory properties |

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline... | Contains thioether functionality | Potentially different reactivity due to sulfur |

Case Studies

Several case studies have reported the effectiveness of this compound and its derivatives in various biological assays:

- Anti-inflammatory Activity : A recent study evaluated the LOX inhibitory activity of carboxamide derivatives similar to this compound. Compounds exhibited IC50 values as low as 10 μM, indicating potent anti-inflammatory potential .

- Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that specific derivatives showed potent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with significant inhibition rates .

- Antiviral Efficacy : Experimental studies confirmed high inhibition rates of Hepatitis B virus replication at concentrations around 10 µM for certain quinoline derivatives .

Properties

CAS No. |

20224-92-4 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-methyl-4H-quinoline-3-carboxamide |

InChI |

InChI=1S/C11H12N2O/c1-13-7-9(11(12)14)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H2,12,14) |

InChI Key |

WPUGNHCIRHJWBB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(CC2=CC=CC=C21)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.